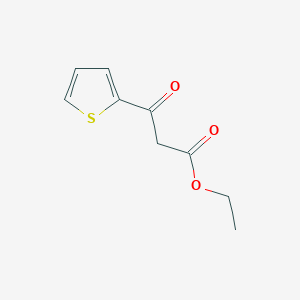

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

概要

説明

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS: 13669-10-8) is a β-keto ester characterized by a thiophene ring at the β-position of the propanoate backbone. Its molecular formula is C₉H₁₀O₃S (MW: 198.24 g/mol), and it exists as a white to light yellow powder or liquid with a boiling point of 130°C . The compound is synthesized via condensation reactions involving Meldrum’s acid or through one-pot protocols with thiophene derivatives, achieving yields up to 85% . It serves as a key intermediate in medicinal chemistry for synthesizing indole derivatives, spirooxindoles, and heterocyclic compounds with cytotoxic or antiviral activities .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-3-(thiophen-2-yl)propanoate can be synthesized through various methods. One common method involves the reaction of thiophene-2-carboxylic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified using industrial-scale techniques such as distillation or crystallization .

化学反応の分析

Oxidation Reactions

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate undergoes oxidation primarily at the sulfur atom in the thiophene ring. Treatment with Oxone (a potassium peroxymonosulfate complex) in methanol/water at room temperature converts the thiophene ring into a sulfone derivative. This reaction proceeds via electrophilic substitution, yielding ethyl 3-oxo-3-(thiophen-2-yl sulfone)propanoate with a 49% yield over two steps .

Key Conditions:

-

Reagents: Oxone (2.0 equiv)

-

Solvent: Methanol/water (1:1)

-

Temperature: Room temperature (25°C)

-

Reaction Time: 4 hours

Reduction Reactions

The keto group in the compound is susceptible to reduction. Sodium borohydride (NaBH₄) in ethanol reduces the β-ketoester to the corresponding secondary alcohol, ethyl 3-hydroxy-3-(thiophen-2-yl)propanoate . This reaction is stereoselective, favoring the syn-addition product under anhydrous conditions.

Key Conditions:

-

Reagents: NaBH₄ (1.2 equiv)

-

Solvent: Anhydrous ethanol

-

Temperature: 0°C (ice bath)

-

Reaction Time: 2 hours

Substitution Reactions

The ethoxy group undergoes nucleophilic substitution with amines or thiols. For example, refluxing with benzylamine in tetrahydrofuran (THF) in the presence of triethylamine replaces the ethoxy group with a benzylamino group, forming 3-oxo-3-(thiophen-2-yl)-N-benzylpropanamide .

Key Conditions:

-

Reagents: Benzylamine (1.5 equiv), triethylamine (2.0 equiv)

-

Solvent: THF

-

Temperature: Reflux (66°C)

-

Reaction Time: 12 hours

Cyclization Reactions

The compound participates in cyclocondensation reactions to form heterocyclic frameworks. For instance, reacting with hydrazine hydrate in ethanol under reflux yields 5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-3-carboxylate , a key intermediate for antifungal agents .

Key Conditions:

-

Reagents: Hydrazine hydrate (1.1 equiv)

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Reaction Time: 6 hours

Table 2: Reaction Conditions Comparison

| Parameter | Oxidation | Reduction | Substitution | Cyclization |

|---|---|---|---|---|

| Temperature (°C) | 25 | 0 | 66 | 78 |

| Time (hours) | 4 | 2 | 12 | 6 |

| Solvent | Methanol/water | Ethanol | THF | Ethanol |

Mechanistic Insights

-

Oxidation: The thiophene sulfur is oxidized to a sulfone via a two-electron transfer mechanism mediated by Oxone .

-

Reduction: NaBH₄ selectively reduces the keto group through a six-membered cyclic transition state, preserving the thiophene ring.

-

Substitution: Triethylamine deprotonates the nucleophile (e.g., benzylamine), enabling SN2 displacement of the ethoxy group .

科学的研究の応用

Organic Synthesis

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate serves as a building block in the synthesis of various heterocyclic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo multiple chemical reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: The keto group can be reduced to form alcohol derivatives.

- Substitution Reactions: The ethoxy group can be replaced by other nucleophiles such as amines or thiols .

Biocatalysis and Enzyme Studies

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. Its role in biocatalysis research helps in understanding enzyme mechanisms and developing biotransformation processes .

Pharmaceutical Development

This compound acts as a precursor for synthesizing biologically active molecules. Notably, it is involved in the synthesis of chiral intermediates for drugs such as duloxetine, an antidepressant . This compound's stereoselective bioreduction has been studied extensively to optimize drug formulations and enhance therapeutic efficacy .

Case Study 1: Synthesis of Chiral Intermediates

A study highlighted the use of this compound as a key intermediate in producing (S)-3-hydroxy-3-(2-thienyl)propanoate, which is crucial for synthesizing duloxetine. The research demonstrated a successful bioreduction process using short-chain dehydrogenase reductase, showcasing the compound's importance in pharmaceutical applications .

Case Study 2: Reaction Mechanisms

Research into the reaction mechanisms involving this compound has revealed its versatility as a substrate for various chemical transformations. This includes studies on its oxidation and reduction pathways, which are critical for developing new synthetic methodologies in organic chemistry .

作用機序

The mechanism of action of ethyl 3-oxo-3-(thiophen-2-yl)propanoate involves its reactivity towards various nucleophiles and electrophiles. The keto group in the compound is highly reactive and can undergo nucleophilic addition reactions, while the thiophene ring can participate in electrophilic aromatic substitution reactions . These reactions are facilitated by the electron-withdrawing nature of the keto group, which activates the thiophene ring towards electrophilic attack .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in the Aromatic/Heteroaromatic Ring

Thiophene vs. Furan/Pyridine/Cyclopropane Derivatives

- Ethyl 3-(furan-2-yl)-3-oxopropanoate: Replacing thiophene with furan reduces sulfur’s electron-donating effects, altering reactivity in cyclization reactions. NMR data (δ 7.61 ppm for furan protons) and similar synthetic yields (85%) highlight comparable stability but distinct electronic profiles .

- Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: The pyridine ring introduces nitrogen-based polarity, enhancing solubility in polar solvents. This derivative is utilized in experimental phasing of macromolecules and catalytic processes .

- Ethyl 3-cyclopropyl-3-oxopropanoate: Substituting thiophene with a cyclopropyl group (e.g., in compounds like 4bf, 4bg) modifies steric bulk, influencing pharmacological activity in triazolopyrimidinone derivatives .

Fluorinated and Halogenated Derivatives

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Fluorination at the α-position increases electrophilicity, making it a reactive intermediate for fluorinated drug candidates. Its boiling point and purity data are comparable to the thiophene analog .

- Ethyl 2-(3-chlorobenzyl)-3-oxo-3-(p-tolyl)propanoate (4ma): Chlorine and methyl groups enhance lipophilicity, improving membrane permeability in anticancer agents. Synthesized with 86% yield, it demonstrates higher crystallinity than the thiophene derivative .

Key Findings :

- Reactivity : Thiophene’s sulfur atom enhances nucleophilic aromatic substitution compared to furan or pyridine, making it preferable for synthesizing sulfur-containing heterocycles .

- Biological Activity : Thiophene derivatives exhibit higher cytotoxic activity against cancer cells compared to cyclopropyl analogs, likely due to improved π-stacking interactions .

- Synthetic Efficiency: Fluorinated and chlorinated derivatives require stricter reaction conditions (e.g., dry THF, DIPEA) but achieve higher yields (86–93%) than non-halogenated analogs .

Structural and Spectroscopic Comparisons

- NMR Shifts: The thiophene proton in Ethyl 3-oxo-3-(thiophen-2-yl)propanoate resonates at δ 7.27 ppm (d, J = 4.0 Hz), distinct from furan (δ 6.57 ppm) or pyridine (δ 8.5–9.0 ppm) analogs .

- Crystallography : Thiophene derivatives often form stable crystals suitable for X-ray analysis, whereas cyclopropyl analogs may require SHELXL refinement due to steric strain .

生物活性

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anti-inflammatory, and enzyme inhibition activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a propanoate structure with a thiophene ring, which contributes to its unique chemical properties. The molecular formula is , and it has a molecular weight of approximately 198.24 g/mol. The presence of the thiophene moiety enhances its interactions with biological targets through mechanisms such as π-π stacking and hydrogen bonding.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory contexts. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by excessive inflammation.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and the compound's ability to inhibit it could have significant implications for pharmacology and therapeutic applications.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been explored for their potential as enzyme inhibitors and their roles in metabolic pathways.

Case Study: Stereoselective Bioreduction

A notable study examined the stereoselective bioreduction of this compound using short-chain dehydrogenase/reductase enzymes. The results indicated that certain derivatives could serve as chiral intermediates for synthesizing pharmaceuticals, such as the antidepressant duloxetine .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Exhibits antimicrobial and anti-inflammatory activity | |

| Ethyl Acetoacetate | Common precursor in organic synthesis | |

| Ethyl 4-thiophenecarboxylate | Contains a longer thiophene chain | |

| Methyl 3-thiophenecarboxylate | Methyl group instead of ethyl |

This comparison highlights the unique combination of functional groups in this compound that contributes to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 3-oxo-3-(thiophen-2-yl)propanoate, and how do reaction conditions influence yield and purity?

this compound (KEES) is typically synthesized via Claisen condensation between ethyl acetate and 2-acetylthiophene under alkaline conditions. Sodium ethoxide or potassium tert-butoxide are common bases, with yields highly dependent on stoichiometric ratios and reaction temperature (60–80°C). Impurities like unreacted starting materials or over-oxidized byproducts may require purification via column chromatography or recrystallization . Comparative studies show that solvent choice (e.g., THF vs. ethanol) significantly impacts reaction efficiency, with non-polar solvents favoring higher yields (~85%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Key characterization methods include:

- ¹H/¹³C NMR : The keto-ester carbonyl (C=O) resonates at ~170–175 ppm, while the thiophene ring protons appear as distinct multiplets in the 6.5–8.0 ppm range.

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (β-keto carbonyl) confirm the structure.

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 224 [M+H]⁺ validate the molecular formula (C₉H₁₀O₃S) .

Q. How does the thiophene ring influence the compound’s reactivity compared to analogous phenyl-substituted β-ketoesters?

The electron-rich thiophene ring enhances electrophilic substitution at the α-position of the keto group, making KEES more reactive in nucleophilic additions compared to phenyl analogs. For example, sodium borohydride reduction of KEES proceeds faster (2–4 hours vs. 6–8 hours for phenyl derivatives) due to increased electron density at the carbonyl carbon .

Advanced Research Questions

Q. How can stereoselective bioreduction of KEES be optimized to produce enantiomerically pure (S)-3-hydroxy derivatives, and what enzymes are most effective?

Short-chain dehydrogenases (SDRs) like ChKRED12 and Exiguobacterium sp. F42-derived reductases catalyze NADPH-dependent reduction of KEES to (S)-3-hydroxy-3-(thiophen-2-yl)propanoate [(S)-HEES] with >99% enantiomeric excess (ee). Optimization involves:

- pH and Temperature : ChKRED12 exhibits peak activity at pH 7.0 and 30°C, with activity dropping by 50% at pH <6.0 or >8.0 .

- Cofactor Regeneration : Coupling with glucose dehydrogenase (GDH) enables NADPH recycling, achieving 100 g/L substrate conversion in 12 hours .

- Substrate Loading : High substrate concentrations (>50 g/L) may inhibit enzyme activity, requiring fed-batch strategies .

Q. What computational methods are used to predict the catalytic mechanism of SDRs in KEES bioreduction, and how do mutations impact stereoselectivity?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal that conserved residues (Tyr157, Lys161 in ChKRED12) stabilize the keto group via hydrogen bonding, directing hydride transfer to the Si-face of the carbonyl. Mutagenesis studies show that substituting Tyr157 with phenylalanine reduces ee to 80%, highlighting its role in substrate orientation .

Q. How do contradictory results in enzymatic vs. chemical reduction of KEES inform mechanistic understanding?

Chemical reduction (e.g., NaBH₄) produces racemic HEES, while enzymatic methods yield (S)-HEES exclusively. This dichotomy underscores the role of enzyme active-site geometry in controlling stereochemistry. Discrepancies in reported ee values (e.g., 99% vs. 95%) may arise from residual water in organic solvents or impurities in commercial enzymes, necessitating rigorous solvent drying and enzyme purity checks .

Q. What strategies resolve challenges in crystallizing KEES derivatives for X-ray diffraction studies?

KEES derivatives often form oily residues due to flexibility in the β-ketoester moiety. Successful crystallization requires:

- Derivatization : Converting the keto group to a hydrazone or oxime improves rigidity.

- Solvent Screening : Mixed solvents (e.g., hexane/ethyl acetate) slow nucleation, yielding single crystals suitable for SHELX refinement .

Q. Methodological Considerations

Q. How should researchers validate the purity of KEES batches for reproducibility in catalytic studies?

Combine chromatographic (HPLC with C18 column, MeCN/H₂O mobile phase) and spectroscopic (¹H NMR integration) methods. Impurities >1% (e.g., unreacted acetylthiophene) can skew kinetic data in enzyme assays .

Q. What protocols mitigate thiophene ring oxidation during long-term storage of KEES?

Store under inert gas (N₂/Ar) at −20°C in amber vials. Addition of radical scavengers (e.g., BHT) at 0.1% w/w prevents peroxide formation, which oxidizes the thiophene sulfur .

特性

IUPAC Name |

ethyl 3-oxo-3-thiophen-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSDKUXHVLZDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292132 | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-10-8 | |

| Record name | 13669-10-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-oxo-3-(thiophen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13669-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。